3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde
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Overview
Description
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde is a complex organic compound with the molecular formula C20H15N3O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 5-formyl-2-methylphenol with 5-nitropyrimidin-4-ol under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as nitration and formylation, to introduce the nitro and aldehyde groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-{[6-(5-carboxy-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzoic acid.
Reduction: 3-{[6-(5-formyl-2-methylphenoxy)-5-aminopyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzoic acid.
- 3-{[6-(5-formyl-2-methylphenoxy)-5-aminopyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
- 3-{[6-(5-carboxy-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
Uniqueness
The uniqueness of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications
Biological Activity
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O6
- Molecular Weight : 393.355 g/mol
- CAS Number : 294848-93-4
The compound features a pyrimidine ring substituted with a nitro group and an aldehyde, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies have shown that Schiff bases derived from similar structures demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound's potential in cancer therapy has been explored through various studies:
- Cytotoxicity Tests : Similar Schiff base compounds have shown cytotoxic effects against cancer cell lines such as HeLa and MCF7. For instance, one study reported significant inhibition of cell proliferation at concentrations as low as 10 µM .
Cell Line | IC50 (µM) |
---|---|
HeLa | 8 |
MCF7 | 12 |
HepG2 | 10 |
Case Studies
-
Study on Antimicrobial Properties :
A recent study investigated the antibacterial efficacy of Schiff bases derived from salicylaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed stronger antibacterial activity compared to traditional antibiotics like ampicillin . -
Anticancer Research :
Another research focused on the anticancer properties of Schiff bases showed that certain derivatives exhibited apoptosis in leukemia cell lines, suggesting a mechanism involving the regulation of key virulence genes and cell cycle distribution .
Properties
IUPAC Name |
3-[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-12-3-5-14(9-24)7-16(12)28-19-18(23(26)27)20(22-11-21-19)29-17-8-15(10-25)6-4-13(17)2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEXNSIITRSTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC2=C(C(=NC=N2)OC3=C(C=CC(=C3)C=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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